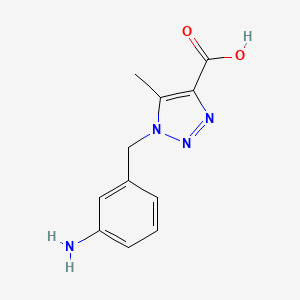

1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(3-aminophenyl)methyl]-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-10(11(16)17)13-14-15(7)6-8-3-2-4-9(12)5-8/h2-5H,6,12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKRDSWJRNAIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154812 | |

| Record name | 1-[(3-Aminophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-50-8 | |

| Record name | 1-[(3-Aminophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Aminophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation and Cycloaddition

A common approach to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes or related β-ketoesters and azides under basic catalysis.

Functionalization of the Carboxylic Acid Group

- The 4-position carboxylic acid is introduced via carbonation of the Grignard intermediate by bubbling carbon dioxide at low temperatures (−30 °C to 0 °C), followed by acidification to pH 1–5 with hydrochloric acid.

- The resulting mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid can be separated by selective methylation using methyl iodide in the presence of alkali, exploiting differential reactivity to isolate the desired acid.

Methyl Group Introduction at the 5-Position

- The 5-methyl group is typically introduced via the choice of β-ketoester starting material in the cycloaddition step, where a methyl-substituted β-ketoester leads to methyl substitution at the 5-position of the triazole ring.

Detailed Stepwise Procedure (Based on Patent US20180029999A1)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyltetrahydrofuran (METHF) | Mass-to-volume ratio 1:2–50; cool to −78 °C to 0 °C |

| 2 | Add isopropylmagnesium chloride (Grignard reagent), stir 0.5–2 h | Mole ratio compound:Grignard reagent 1:0.8–1.5 |

| 3 | Add hydrochloric acid, extract with organic solvent, dry and concentrate | Extraction ratio 1–20 times; drying agents: MgSO4 or Na2SO4 |

| 4 | Cool to −5 °C to 5 °C for crystallization, filter and dry | Obtain 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 5 | Treat intermediate with Grignard reagent-lithium chloride composite, heat 10–50 °C, stir 0.5–2 h | Cool to −30 °C to 0 °C; bubble CO2 for 5–30 min |

| 6 | Adjust pH to 1–5 with HCl, extract, dry, concentrate | Obtain mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 4-bromo-5-carboxylic acid |

| 7 | Dissolve mixture in THF/METHF and DMF/DMAc, add alkali and methyl iodide, react 5–48 h | Temperature 0–80 °C; selective methylation of 4-bromo acid to methyl ester |

| 8 | Separate layers, dry organic phase, concentrate, crystallize acid | Final isolation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

Research Findings and Analysis

- The selective methylation step allows efficient separation of isomeric acids, improving purity and yield of the target compound.

- Use of Grignard reagents at low temperature ensures regioselective substitution on the triazole ring without side reactions.

- The synthetic route is scalable and amenable to modifications for different N-substituents, including aminobenzyl groups.

- The choice of solvents (THF, METHF, DMF, DMAc) and drying agents (MgSO4, Na2SO4) is critical for reaction efficiency and product purity.

- The method avoids harsh conditions that could degrade sensitive functional groups like the amino substituent on the benzyl ring.

Summary Table of Key Reaction Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent for Grignard reaction | THF or METHF | Mass-to-volume 1:2–50 |

| Temperature for Grignard addition | −78 °C to 0 °C | Low temperature for selectivity |

| Grignard reagent mole ratio | 0.8–1.5 equiv per substrate | Isopropylmagnesium chloride |

| CO2 bubbling temperature | −30 °C to 0 °C | 5–30 minutes |

| pH adjustment | 1–5 (with HCl) | Acidification for extraction |

| Methylation reaction temperature | 0–80 °C | 5–48 hours |

| Extraction solvent volume ratio | 1–20 times substrate weight | For organic extraction |

| Drying agents | Anhydrous MgSO4 or Na2SO4 | To remove residual water |

| Crystallization temperature | −5 °C to 5 °C | For final product isolation |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate leaving group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid have shown efficacy against various bacterial strains. A study on related triazole compounds demonstrated their ability to inhibit the growth of pathogens such as Bacillus subtilis and Vibrio cholerae, with minimum inhibitory concentrations (MIC) reported around 59.5 µg/ml . These findings suggest potential applications in developing new antibiotics.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. Research has highlighted the ability of certain triazole compounds to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, studies on similar compounds indicate that they can effectively target cancerous cells while sparing normal cells .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in synthesizing various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or tailor properties for specific applications. The synthesis often employs click chemistry methods, which are efficient and yield high purity products .

Agricultural Applications

Fungicides and Herbicides

Triazole compounds are widely used in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth and manage weed populations. The application of this compound in agricultural formulations could enhance crop protection strategies against fungal diseases .

Plant Growth Regulators

Research has also explored the use of triazoles as plant growth regulators. They can influence plant growth patterns and improve resistance to environmental stressors. This application is particularly relevant in enhancing crop yields under adverse conditions .

Material Science

Polymer Chemistry

In material science, triazole compounds are utilized in synthesizing polymers with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength. Additionally, the unique electronic properties of triazoles make them suitable for applications in organic electronics and photonic devices .

Dye-Sensitized Solar Cells

Recent studies have identified triazole derivatives as effective electrolyte additives in dye-sensitized solar cells (DSSCs). Their role enhances the efficiency of energy conversion processes within these cells, making them a promising component in renewable energy technologies .

Mechanism of Action

The mechanism of action of 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This makes it a valuable tool in the design of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Key Observations :

- The 3-aminobenzyl group in the target compound introduces a primary amine, which is absent in analogs like the 4-fluorophenyl or bromophenyl derivatives. This amine could enhance hydrogen-bonding interactions in biological targets or improve solubility in aqueous media.

- Sulfonamide-bearing analogs (e.g., ) are often explored for enzyme inhibition (e.g., carbonic anhydrase), while halogenated derivatives (e.g., 4-fluorophenyl) are leveraged for their pharmacokinetic properties .

Tautomerism and Stability

1,2,3-Triazole-4-carboxylic acids exhibit unique tautomeric behaviors. For example, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists in equilibrium between an open aldehyde form and a cyclic hemiacetal tautomer, with the open form dominating (~80%) in solution ().

Structural and Crystallographic Insights

- Coordination Chemistry: The pyrazole-triazole-carboxylic acid ligand in forms Mn(II) complexes, highlighting the triazole’s ability to bind metals via N and O donors.

- Crystallography : Related compounds (e.g., ) adopt planar triazole rings with substituents influencing packing motifs.

Biological Activity

1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with 3-aminobenzylamine. The reaction conditions can vary but often include the use of solvents like ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Antitumor Activity

Research indicates that derivatives of triazoles exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as HeLa and Jurkat. These compounds disrupt tubulin polymerization and arrest the cell cycle at the G2/M phase, leading to increased reactive oxygen species (ROS) production and activation of apoptotic pathways involving caspase-3 and PARP cleavage .

Anti-inflammatory Properties

Triazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit the NF-kB/AP-1 signaling pathway, which plays a crucial role in inflammatory responses. For example, certain triazole derivatives have shown IC50 values below 50 µM against inflammatory markers in cell-based assays .

Antiviral Potential

The antiviral activity of triazole compounds has also been explored. Some studies suggest that these compounds may inhibit viral replication by targeting specific viral proteins or pathways. For instance, certain triazoles have demonstrated efficacy against viruses like HCV and RSV at micromolar concentrations .

Case Studies

Q & A

Q. What are the common synthetic routes for 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting 3-aminobenzyl azide with a methyl-substituted alkyne precursor (e.g., methyl propiolate) under mild conditions (room temperature, aqueous/organic solvent mix). Post-cyclization, the carboxylic acid group is introduced via hydrolysis of an ester intermediate under basic conditions (e.g., NaOH/EtOH). Modifications to the benzyl or triazole substituents require careful protection/deprotection strategies to preserve the amine functionality .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing bond lengths, angles, and torsion angles (e.g., triazole ring planarity and benzyl group orientation) . Complementary techniques include:

- H/C NMR : Assign peaks using DEPT-135 and HSQC to verify methyl (-CH) and aromatic protons. The carboxylic acid proton is typically absent in DO-exchanged spectra.

- FTIR : Confirm carbonyl (C=O, ~1700 cm) and triazole ring vibrations (1520–1450 cm) .

Q. What strategies improve the aqueous solubility of this hydrophobic triazole derivative?

- Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.

- Co-solvent systems : Use DMSO:HO (1:4 v/v) for in vitro assays.

- PEGylation : Attach polyethylene glycol (PEG) chains to the benzylamine group via amide coupling .

Q. Which analytical methods are critical for assessing purity and stability?

- HPLC-UV/ELSD : Use a C18 column (MeCN:HO + 0.1% TFA) to quantify impurities (>98% purity required for pharmacological studies).

- DSC/TGA : Monitor thermal decomposition (e.g., triazole ring stability above 200°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme active sites?

Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Key steps:

Optimize the ligand geometry using DFT (B3LYP/6-31G*).

Simulate interactions (e.g., hydrogen bonding between the carboxylic acid and Arg513 in COX-2).

Validate with MD simulations (100 ns) to assess stability in the binding pocket .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Reproducibility checks : Verify assay conditions (e.g., cell line viability, ATP levels in kinase assays).

- Meta-analysis : Compare IC values from orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Structural analogs : Test derivatives to isolate pharmacophoric elements responsible for activity discrepancies .

Q. What methodologies enable selective functionalization of the triazole ring for SAR studies?

- N1 vs. N2 alkylation : Control regioselectivity using bulky bases (e.g., DBU) or transition-metal catalysts.

- Click chemistry : Introduce bioorthogonal handles (e.g., alkynes for fluorescent tagging) at the 4-position .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) and monitor degradation via LC-MS.

- Plasma stability assays : Use human plasma (37°C, 24 hr) to assess esterase-mediated hydrolysis of prodrug derivatives .

Q. What mechanisms underlie its reported antimicrobial activity?

The triazole core disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Synergy with β-lactams is observed when the carboxylic acid group chelates metal ions essential for bacterial metalloenzymes .

Q. How are in silico ADMET predictions utilized to prioritize derivatives?

- SwissADME : Predict LogP (optimal range: 1–3), CYP450 inhibition, and blood-brain barrier permeability.

- ProTox-II : Flag hepatotoxicity risks via structural alerts (e.g., reactive Michael acceptors) .

Key Research Gaps

- Mechanistic studies : Elucidate off-target effects via kinome-wide profiling.

- In vivo pharmacokinetics : Assess oral bioavailability in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.